molecular formula C12H16O3 B2606032 (5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol CAS No. 926210-40-4

(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol

Cat. No.: B2606032
CAS No.: 926210-40-4
M. Wt: 208.257
InChI Key: ZGTGQBKWAUUKKD-UHFFFAOYSA-N
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Description

“(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol” is a chemical compound with a molecular weight of 208.26 . It is used in scientific research, particularly in proteomics .


Molecular Structure Analysis

The IUPAC name of this compound is “this compound” and its InChI code is "1S/C12H16O3/c1-3-14-11-5-9-4-8(2)15-12(9)6-10(11)7-13/h5-6,8,13H,3-4,7H2,1-2H3" . This indicates the molecular structure of the compound.

Scientific Research Applications

Anticholinesterase Applications

(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol, and its derivatives, have been explored for their anticholinesterase activities. Studies show that specific carbamates derived from benzofuran compounds exhibit potent inhibitory action against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with remarkable selectivity for specific enzyme targets. These findings are significant as they contribute to understanding the interaction between carbamate-based cholinesterase inhibitors and their enzyme targets, with implications for treating diseases like Alzheimer's (Luo et al., 2005).

Synthetic Approach and Characterization

A synthetic approach for benzofuran derivatives, including this compound, involves multi-step processes with significant yields and stereoselectivity. The derivatives are characterized extensively through methods like X-ray crystallography and evaluated for their biological activities. Such synthetic pathways are crucial for the development of compounds with potential therapeutic applications (Luo et al., 2012).

Bioactivity in Natural Products

Derivatives of this compound found in natural products, such as those from the red seaweed Gracilaria opuntia, exhibit notable bioactivities. These include anti-inflammatory, antioxidative, anti-diabetic, and ACE-I inhibitory activities. The bioactive constituents of such natural sources offer promising therapeutic potentials and emphasize the importance of natural product research in drug discovery (Makkar & Chakraborty, 2018).

Safety and Hazards

For safety information and potential hazards associated with “(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-14-11-5-9-4-8(2)15-12(9)6-10(11)7-13/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTGQBKWAUUKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)CC(O2)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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